molecular formula C18H17N3O2 B2749870 4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 843622-05-9

4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2749870
CAS No.: 843622-05-9
M. Wt: 307.353
InChI Key: LNMWKBHPTJLGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.353. The purity is usually 95%.
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Scientific Research Applications

Anticancer Research

  • Palladium(II) and Platinum(II) Complexes : Research involving similar benzimidazole ligands, like (1H-benzimidazol-2-ylmethyl)-(4-methoxyl-phenyl)-amine, in Palladium(II) and Platinum(II) complexes has shown potential in anticancer applications. These complexes have been synthesized and studied for their structures and cytotoxicity against various cancer cell lines, indicating potential for cancer treatment research (Ghani & Mansour, 2011).

Pharmacological Applications

  • 5-HT3 Receptor Antagonists : Compounds with structures involving benzimidazole, such as N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide, have been studied as 5-HT3 receptor antagonists. These are potentially useful for treating conditions like irritable bowel syndrome and nausea associated with cancer chemotherapy (Ohta et al., 1996).

Drug Design and Synthesis

  • Polycyclic Systems Containing 1,2,4-Oxadiazole Ring : The synthesis of novel polycyclic systems like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, with structural similarities to the compound of interest, has been explored. These compounds' structures and potential biological activities have been predicted, contributing to drug design research (Kharchenko et al., 2008).

Gastrointestinal Treatment Research

  • H+/K+-ATPase Inhibitors : Research on related benzimidazole compounds, such as 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles, has shown their role as potent antisecretory H+/K+-ATPase inhibitors, useful in gastrointestinal treatment, like in drugs such as pantoprazole (Kohl et al., 1992).

Vasorelaxant Activity

  • 3-Pyridinecarbonitriles with Benzimidazole Function : A variety of compounds including 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitriles have been synthesized and demonstrated significant vasodilation properties, useful in cardiovascular research (Nofal et al., 2013).

Anticancer Properties of Ruthenium(II) Arene Complexes

  • Structure-Activity Relationships : Research on ruthenium(II) arene compounds with ligands like 2-pyridin-2-yl-1H-benzimidazole has been conducted to evaluate their cytotoxic activity in several cancer cell lines, aiding in understanding structure-activity relationships in anticancer research (Martínez-Alonso et al., 2014).

Anti-Ulcer Activity

  • Benzimidazole Derivatives : Benzimidazole derivatives, similar in structure to the compound , have been synthesized and evaluated for their anti-ulcer activity, contributing to gastrointestinal pharmacology (Madala, 2017).

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-23-14-6-4-5-13(10-14)21-11-12(9-17(21)22)18-19-15-7-2-3-8-16(15)20-18/h2-8,10,12H,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMWKBHPTJLGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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